molecular formula C5H2BrClF2N2 B2951007 3-Bromo-2-chloro-5-(difluoromethyl)pyrazine CAS No. 2248357-59-5

3-Bromo-2-chloro-5-(difluoromethyl)pyrazine

Cat. No.: B2951007
CAS No.: 2248357-59-5
M. Wt: 243.44
InChI Key: FBTWNTVCSVJZCB-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(difluoromethyl)pyrazine is a halogenated pyrazine derivative with the molecular formula C5H2BrClF2N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(difluoromethyl)pyrazine typically involves halogenation reactions. One common method is the bromination of 2-chloro-5-(difluoromethyl)pyrazine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(difluoromethyl)pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazine oxides or reduction to form pyrazine derivatives with lower oxidation states.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products

    Substitution Products: Pyrazine derivatives with various functional groups replacing the halogens.

    Oxidation Products: Pyrazine oxides.

    Reduction Products: Reduced pyrazine derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

3-Bromo-2-chloro-5-(difluoromethyl)pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(difluoromethyl)pyrazine depends on its specific application. In general, the compound interacts with molecular targets through its halogen atoms and difluoromethyl group, which can form strong bonds with various biological and chemical entities. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
  • 3-Bromo-5-chloro-2-(difluoromethyl)pyridine
  • 2-Bromo-5-(difluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

3-Bromo-2-chloro-5-(difluoromethyl)pyrazine is unique due to its specific combination of halogen atoms and the difluoromethyl group. This combination imparts distinct chemical reactivity and properties compared to similar compounds. For example, the presence of both bromine and chlorine atoms allows for selective substitution reactions, while the difluoromethyl group enhances the compound’s stability and lipophilicity.

Properties

IUPAC Name

3-bromo-2-chloro-5-(difluoromethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClF2N2/c6-3-4(7)10-1-2(11-3)5(8)9/h1,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTWNTVCSVJZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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